molecular formula C15H23NO B1464928 {1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol CAS No. 1459226-67-5

{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol

Cat. No. B1464928
CAS RN: 1459226-67-5
M. Wt: 233.35 g/mol
InChI Key: JZTCAYJHQGDJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol” is a synthetic compound that belongs to the class of piperidines . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry . The scientific literature reports on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving piperidines include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

Thrombopoietin Mimetic Development

{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol: may serve as a precursor in the synthesis of thrombopoietin mimetics. These are compounds that mimic the activity of thrombopoietin, a natural hormone involved in platelet production. Such mimetics can be crucial in treating thrombocytopenia, a condition characterized by a low platelet count .

Catalysis in Organic Synthesis

This compound could be involved in catalytic protocols for synthesizing organic compounds. It might act as a catalyst or a structural component in catalyst development, contributing to more sustainable and efficient chemical reactions .

Antiproliferative Agents

Derivatives of this compound have potential applications in cancer research. They could be evaluated for their antiproliferative effects against various human cell lines, indicating a possible role in developing new cancer therapies.

Solid-Phase Organic Synthesis

The compound might be used as a substrate in solid-phase organic synthesis. This technique is valuable for synthesizing a wide range of secondary amines, which are important in medicinal chemistry and drug development .

Bioactive Compound Synthesis

It could be used in the synthesis of bioactive compounds, particularly those containing nitrogen heterocycles. These structures are often found in natural products and pharmaceuticals due to their stability and ability to form hydrogen bonds .

Green Chemistry Applications

The compound’s derivatives could be utilized in green chemistry applications, emphasizing environmentally friendly and sustainable chemical processes. This includes the development of reactions with good green metrics, reducing the environmental impact of chemical synthesis .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening may yield important antimalarial leads .

properties

IUPAC Name

[1-[(3,4-dimethylphenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-5-6-14(8-13(12)2)9-16-7-3-4-15(10-16)11-17/h5-6,8,15,17H,3-4,7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTCAYJHQGDJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 3
Reactant of Route 3
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 5
Reactant of Route 5
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 6
Reactant of Route 6
{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.